甲基-3-(N-(2-(4-甲基-5-氧代-3-(吡啶-2-基)-4,5-二氢-1H-1,2,4-三噁唑-1-基)乙基)磺胺基)噻吩-2-甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 3-(N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. The thiophene nucleus in this compound has been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
Synthesis Analysis
A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles . Enaminones have been proved to be extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds .Molecular Structure Analysis
The structure elucidation of the designed compounds was derived from their spectral information . The reactivity of enaminones is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .科学研究应用
杂环化合物合成
研究人员一直专注于含有磺酰胺基团的新型杂环化合物的合成。这些化合物,包括噻吩衍生物,已显示出作为抗菌剂的巨大潜力。合成涉及与多种活性亚甲基化合物发生反应,产生吡喃、吡啶和哒嗪衍生物。例如,Azab 等人。(2013)合成了对细菌活性进行测试的化合物,其中有几个表现出高活性 (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013)。
催化应用
该化合物的衍生物也已探索用于其催化应用。在一项研究中,合成了钯钳型配合物和吡啶桥联双(1,2,3-三唑啉-5-亚甲基)的硫加合物。这些配合物在催化应用中表现出潜力,例如 Mizoroki-Heck 反应,尽管这些配合物在催化条件下的稳定性仍然令人担忧 (Haiying Wang 等人,2018)。
抗癌潜力
此外,硫杂环噻吩衍生物已对其抗癌潜力进行了评估。Murugavel 等人。(2019)对一种新型硫杂环噻吩衍生物进行了研究,揭示了其对乳腺癌细胞的显着细胞毒性,并提供了其作为抗癌药物开发候选物的潜力的见解 (S. Murugavel, C. Ravikumar, G. Jaabil, & P. Alagusundaram, 2019)。
抗菌活性
此外,已探索了噻唑及其稠合衍生物的合成,其中一些衍生物对细菌和真菌分离株表现出抗菌活性。这表明这些化合物在开发新的抗菌剂方面的潜力 (Wagnat W. Wardkhan 等人,2008)。
属性
IUPAC Name |
methyl 3-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5S2/c1-20-14(11-5-3-4-7-17-11)19-21(16(20)23)9-8-18-28(24,25)12-6-10-27-13(12)15(22)26-2/h3-7,10,18H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXISBGOJNSFIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNS(=O)(=O)C2=C(SC=C2)C(=O)OC)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。